molecular formula C8H7ClN2 B1469623 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine CAS No. 1256803-09-4

5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1469623
M. Wt: 166.61 g/mol
InChI Key: IVBWBKPMVCCGOO-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the molecular formula C8H7ClN2. It is a derivative of pyrrolo[2,3-b]pyridine, which is a heterocyclic compound that is an important structural motif found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines, such as 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine, has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports the synthesis and biological evaluation of a new series of HNE inhibitors with a pyrrolo pyridine scaffold .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine consists of a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and a methyl group at the 3-position .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine is a versatile building block in the synthesis of various heterocyclic compounds. For instance, Abdel-Mohsen et al. (2008) and Abdel-Mohsen et al. (2009) describe its use in synthesizing pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines, some of which have shown antibacterial properties (Abdel-Mohsen et al., 2008) (Abdel-Mohsen et al., 2009).

Pharmaceutical Applications

In the field of pharmaceuticals, 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine derivatives have been explored for potential medicinal benefits. For example, Kumar and Mashelker (2006) synthesized derivatives expected to have antihypertensive activity (Kumar & Mashelker, 2006). Additionally, Wang et al. (2006) described a practical synthesis of a pharmaceutical intermediate using a derivative of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine (Wang et al., 2006).

Material Science Applications

In material science, Zedan et al. (2020) investigated the structural, optical, and junction characteristics of pyridine derivatives related to 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine, demonstrating their utility in developing photosensors and other optical devices (Zedan et al., 2020).

Synthesis Methodology Improvement

Research by Alekseyev et al. (2017) provided an effective method for synthesizing previously unknown heterocyclic structures containing the 5-chloro-1H-pyrrolo[2,3-b]pyridine system, demonstrating the ongoing development of synthesis methodologies for such compounds (Alekseyev et al., 2017).

Radiochemical Applications

Brown et al. (2001) explored the use of a 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine derivative for studying nicotinic acetylcholine receptors by positron emission tomography, highlighting its potential in radiochemical applications (Brown et al., 2001).

properties

IUPAC Name

5-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBWBKPMVCCGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857314
Record name 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

CAS RN

1256803-09-4
Record name 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Nirogi, A Shinde, A Daulatabad… - Journal of Medicinal …, 2012 - ACS Publications
Our initial findings around aryl sulfonamide series led to N-(3,5-dichloro-2-methoxyphenyl)-3-(1-methylpiperidin-4-ylamino)-4-methoxy benzenesulfonamide as potent and selective 5-…
Number of citations: 27 pubs.acs.org
RS Alekseyev, SR Amirova, VI Terenin - Chemistry of Heterocyclic …, 2017 - Springer
A simple and effective method on the basis of Fischer reaction in polyphosphoric acid is proposed for the synthesis of previously unknown heterocyclic structures that contain the 5-…
Number of citations: 6 link.springer.com

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